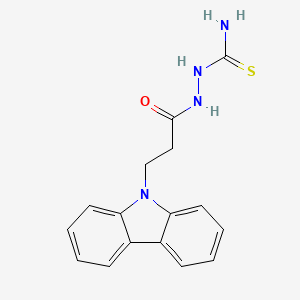
N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide: is a complex organic compound that features a carbazole moiety, which is known for its applications in various fields such as organic electronics, photonics, and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide typically involves multi-step organic reactions One common method includes the reaction of 9H-carbazole with a suitable alkylating agent to introduce the propanamide group
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbazole moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted carbazole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism by which N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
類似化合物との比較
4,4’,4’'-Tris(carbazol-9-yl)triphenylamine: Known for its use in organic electronics.
N-[2-(9H-carbazol-9-yl)ethyl]-N,N-dimethylamine hydrochloride: Studied for its potential biological activities.
N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride: Used in various chemical syntheses.
Uniqueness: N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide stands out due to its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts. Its potential in medicinal chemistry and organic electronics further highlights its versatility and importance in scientific research.
特性
分子式 |
C16H16N4OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
(3-carbazol-9-ylpropanoylamino)thiourea |
InChI |
InChI=1S/C16H16N4OS/c17-16(22)19-18-15(21)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H,18,21)(H3,17,19,22) |
InChIキー |
SRTZXYYOOJAOTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



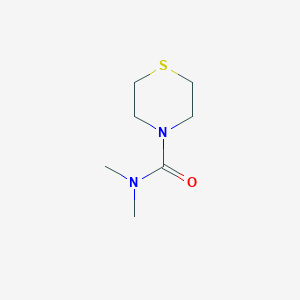
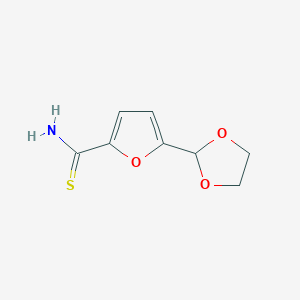
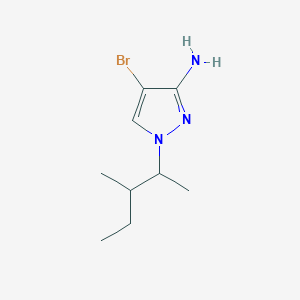
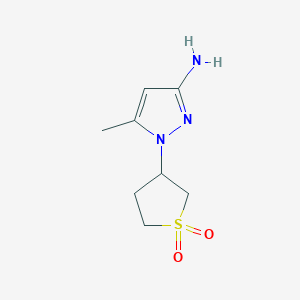
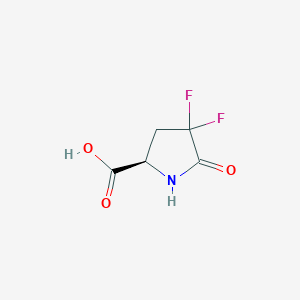
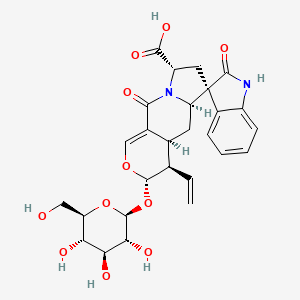
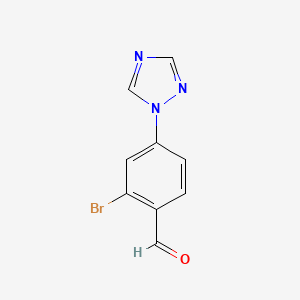
![2-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13066724.png)
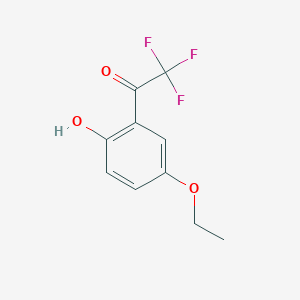



![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
